Cas no 1251095-66-5 (N*1*-Isopropyl-N*1*-thiophen-3-ylmethyl-ethane-1,2-diamine)

N1-Isopropyl-N1-thiophen-3-ylmethyl-ethane-1,2-diamine is a specialized diamine compound featuring an isopropyl group and a thiophene-3-ylmethyl substituent on the primary nitrogen of the ethane-1,2-diamine backbone. This structure imparts unique steric and electronic properties, making it a valuable intermediate in organic synthesis and pharmaceutical research. The thiophene moiety enhances potential binding interactions in medicinal chemistry applications, while the isopropyl group contributes to controlled reactivity. Its bifunctional nature allows for further derivatization, enabling the development of ligands, catalysts, or bioactive molecules. The compound is typically handled under inert conditions due to its amine functionality, ensuring stability during storage and use.
N*1*-Isopropyl-N*1*-thiophen-3-ylmethyl-ethane-1,2-diamine structure
1251095-66-5 structure
商品名:N*1*-Isopropyl-N*1*-thiophen-3-ylmethyl-ethane-1,2-diamine
CAS番号:1251095-66-5
MF:C10H18N2S
メガワット:198.328320980072
CID:2170311

N*1*-Isopropyl-N*1*-thiophen-3-ylmethyl-ethane-1,2-diamine 化学的及び物理的性質

名前と識別子

    • N*1*-isopropyl-n*1*-thiophen-3-ylmethyl-ethane-1,2-diamine
    • AM91436
    • N-Isopropyl-N-(3-thienylmethyl)-1,2-ethanediamine
    • N1-Isopropyl-N1-thiophen-3-ylmethylethane-1,2-diamine
    • N*1*-Isopropyl-N*1*-thiophen-3-ylmethyl-ethane-1,2-diamine
    • インチ: 1S/C10H18N2S/c1-9(2)12(5-4-11)7-10-3-6-13-8-10/h3,6,8-9H,4-5,7,11H2,1-2H3
    • InChIKey: UGIZTOIFOMUJMV-UHFFFAOYSA-N
    • ほほえんだ: S1C=CC(=C1)CN(CCN)C(C)C

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 13
  • 回転可能化学結合数: 5
  • 複雑さ: 139
  • トポロジー分子極性表面積: 57.5

N*1*-Isopropyl-N*1*-thiophen-3-ylmethyl-ethane-1,2-diamine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Fluorochem
087171-500mg
N*1*-Isopropyl-N*1*-thiophen-3-ylmethyl-ethane-1,2-diamine
1251095-66-5
500mg
£442.00 2022-02-28

N*1*-Isopropyl-N*1*-thiophen-3-ylmethyl-ethane-1,2-diamine 関連文献

N*1*-Isopropyl-N*1*-thiophen-3-ylmethyl-ethane-1,2-diamineに関する追加情報

Professional Introduction to N*1*-Isopropyl-N*1*-thiophen-3-ylmethyl-ethane-1,2-diamine (CAS No. 1251095-66-5)

N*1*-Isopropyl-N*1*-thiophen-3-ylmethyl-ethane-1,2-diamine is a compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural properties and potential biological activities. With a CAS number of 1251095-66-5, this molecule represents a fascinating subject of study for researchers exploring novel therapeutic agents. The compound's molecular structure, featuring an ethane-1,2-diamine backbone substituted with an isopropyl group and a thiophen-3-ylmethyl moiety, suggests potential interactions with biological targets that could be exploited for medicinal applications.

The significance of N*1*-Isopropyl-N*1*-thiophen-3-ylmethyl-ethane-1,2-diamine lies in its ability to serve as a versatile scaffold for drug design. The presence of both the isopropyl and thiophenyl groups introduces specific steric and electronic features that can influence its binding affinity and selectivity towards various biological receptors. This compound has been studied in the context of developing inhibitors or modulators for enzymes and receptors involved in critical cellular pathways. The thiophene ring, in particular, is a common structural motif in many bioactive molecules, known for its ability to engage in hydrogen bonding and π-stacking interactions with biological targets.

Recent advancements in computational chemistry have enabled researchers to predict the potential binding modes of N*1*-Isopropyl-N*1*-thiophen-3-ylmethyl-ethane-1,2-diamine with high precision. Molecular docking studies have suggested that this compound may interact with proteins involved in inflammation and immune response pathways. The isopropyl group could provide steric hindrance that enhances specificity, while the thiophenyl moiety might facilitate hydrophobic interactions within the binding site. These insights have guided experimental efforts to optimize the compound's pharmacological profile.

In vitro studies have begun to unravel the pharmacological potential of N*1*-Isopropyl-N*1*-thiophen-3-ylmethyl-ethane-1,2-diamine. Initial experiments have shown promising activity against certain enzymatic targets, with IC50 values indicating moderate potency. The compound's ability to modulate enzyme activity suggests its utility in developing treatments for conditions where dysregulation of these enzymes plays a role. For instance, it has been hypothesized that this molecule could interfere with the activity of kinases or phosphodiesterases implicated in metabolic disorders or neurological diseases.

The synthesis of N*1*-Isopropyl-N*1*-thiophen-3-ylmethyl-ethane-1,2-diamine presents an interesting challenge due to the complexity of its structure. Advanced synthetic methodologies have been employed to construct the desired framework efficiently and in high yield. Techniques such as cross-coupling reactions and functional group transformations have been crucial in assembling the various components of the molecule. The synthesis route has been optimized to minimize side reactions and ensure high purity, which is essential for subsequent pharmacological evaluation.

The chemical properties of N*1*-Isopropyl-N*1*-thiophen-3-ylmethyl-ethane-1,2-diamine also make it a valuable tool for mechanistic studies. Its stability under various conditions allows researchers to investigate its degradation pathways and metabolic fate. Understanding how the compound behaves within biological systems provides critical information for drug development. Metabolic studies have revealed that the isopropyl group may be susceptible to oxidative processes, while the thiophenyl moiety could undergo conjugation reactions with glucuronic acid or sulfate groups.

Future directions for research on N*1*-Isopropyl-N*1*-thiophen-3-ylmethyl-ethane-1,2-diamine include exploring its potential as a lead compound for drug discovery programs. By modifying specific functional groups within its structure, researchers can generate analogs with enhanced potency or selectivity. Structure-based drug design approaches will be instrumental in guiding these modifications. Additionally, preclinical studies are planned to assess the safety and efficacy of this compound in animal models before considering human trials.

The broader implications of studying compounds like N*1*-Isopropyl-N*1*-thiophen-3-ylmethyl-ethane-1,2-diamine extend beyond individual drug development efforts. They contribute to our fundamental understanding of how molecular structure influences biological activity and provide insights into rational drug design principles. As computational tools continue to improve and synthetic methodologies advance, compounds such as this one will remain at the forefront of pharmaceutical research.

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